molecular formula C8H11N3O3 B8645472 2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-1-acetamide CAS No. 126101-04-0

2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-1-acetamide

Cat. No. B8645472
M. Wt: 197.19 g/mol
InChI Key: ZZMLXWDFRYZBQA-UHFFFAOYSA-N
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Patent
US05053422

Procedure details

A solution of ethyl 2,5-dioxohexahydropyrrolo[1,2-a]imidazole-1-acetate (1.4 g, 6.18 mmol), in methanol (25 ml) was saturated with ammonia at 0° C. After stirring at room temperature for 16 hours the precipitate was collected, washed with methanol and dried to yield 0.9 g (75%) of the title compound, m.p. 182°-185° C. NMR (DMSO-d6): deltaH =7.50 and 7.10 (2s, 2H, CONH2); 5.25 (c.a. 1H, N--CH--N); 3.94 and 3.55 (ABq, J=16 Hz, 2H, N--CH2CO); 3.85 and 3.70 (ABq, J=16.5 Hz, 2H, N--CH2CONH2); 2.90 and 1.90 (c.a., 4H, CH2CH2). MS (E.I., 70 eV, 1.5 mA) m/z=139 (M--CH2CONH2)+.
Name
ethyl 2,5-dioxohexahydropyrrolo[1,2-a]imidazole-1-acetate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][N:5]2[C:7](=[O:10])[CH2:8][CH2:9][CH:4]2[N:3]1[CH2:11][C:12]([O:14]CC)=O.[NH3:17]>CO>[O:1]=[C:2]1[CH2:6][N:5]2[C:7](=[O:10])[CH2:8][CH2:9][CH:4]2[N:3]1[CH2:11][C:12]([NH2:17])=[O:14]

Inputs

Step One
Name
ethyl 2,5-dioxohexahydropyrrolo[1,2-a]imidazole-1-acetate
Quantity
1.4 g
Type
reactant
Smiles
O=C1N(C2N(C1)C(CC2)=O)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 16 hours the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1N(C2N(C1)C(CC2)=O)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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